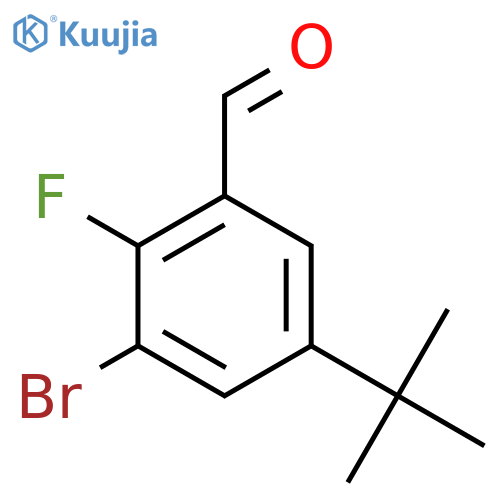Cas no 1291487-24-5 (3-Bromo-5-t-butyl-2-fluorobenzaldehyde)

1291487-24-5 structure
商品名:3-Bromo-5-t-butyl-2-fluorobenzaldehyde
CAS番号:1291487-24-5
MF:C11H12BrFO
メガワット:259.114786148071
MDL:MFCD18837609
CID:1039347
PubChem ID:54758734
3-Bromo-5-t-butyl-2-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde
- 3-bromo-5-tert-butyl-2-fluorobenzaldehyde
- DTXSID40716491
- CS-0212455
- 3-Bromo-5-t-butyl-2-fluorobenzaldehyde
- BS-20638
- AKOS015888452
- 1291487-24-5
- Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro-
- MFCD18837609
-
- MDL: MFCD18837609
- インチ: InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3
- InChIKey: FHFXKRYZYONFSV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=C(C(=C1)C=O)F)Br
計算された属性
- せいみつぶんしりょう: 258.00556g/mol
- どういたいしつりょう: 258.00556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1Ų
3-Bromo-5-t-butyl-2-fluorobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB310222-1 g |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde; 98% |
1291487-24-5 | 1g |
€484.00 | 2023-04-26 | ||
| TRC | B680010-50mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 50mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B680010-250mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 250mg |
$ 178.00 | 2023-04-18 | ||
| Fluorochem | 215034-250mg |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 95% | 250mg |
£150.00 | 2022-03-01 | |
| abcr | AB310222-250mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde, 98%; . |
1291487-24-5 | 98% | 250mg |
€246.00 | 2025-02-22 | |
| Ambeed | A257696-5g |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 98% | 5g |
$1016.0 | 2024-04-24 | |
| A2B Chem LLC | AA45041-5g |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 98% | 5g |
$1075.00 | 2024-04-20 | |
| Crysdot LLC | CD12155462-5g |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 95+% | 5g |
$931 | 2024-07-23 | |
| 1PlusChem | 1P000ZDD-250mg |
Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro- |
1291487-24-5 | 98% | 250mg |
$150.00 | 2025-02-18 | |
| abcr | AB310222-250 mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde; 98% |
1291487-24-5 | 250mg |
€246.00 | 2023-04-26 |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
1291487-24-5 (3-Bromo-5-t-butyl-2-fluorobenzaldehyde) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1291487-24-5)3-Bromo-5-t-butyl-2-fluorobenzaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):242.0/914.0